Calculated Lipophilicity (ClogP) Advantage Over 6-Hydroxy Analog
The 6-ethoxy substituent of the target compound increases calculated lipophilicity (ClogP) by approximately 0.5–0.8 log units compared to the 6-hydroxy analog (6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide), as predicted by consensus models (ALOGPS, XLOGP3) . This difference is expected to enhance passive membrane permeability while retaining sufficient aqueous solubility for in vitro assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 1.2–1.5 (ALOGPS consensus estimate) |
| Comparator Or Baseline | 6-hydroxy analog: ClogP ≈ 0.4–0.7 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8, representing a 3–6 fold increase in predicted lipophilicity |
| Conditions | Computational prediction using multiple QSPR models; experimental logP not yet published |
Why This Matters
Higher predicted lipophilicity can improve cell permeability and oral absorption potential, making the 6-ethoxy derivative preferable for cell-based assays and lead optimization campaigns where target engagement in intact cells is required.
